molecular formula C5H10N2O2 B14425607 N-(3-Oxobutyl)urea CAS No. 86231-07-4

N-(3-Oxobutyl)urea

Cat. No.: B14425607
CAS No.: 86231-07-4
M. Wt: 130.15 g/mol
InChI Key: IWQQKDUCMADDPG-UHFFFAOYSA-N
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Description

N-(3-Oxobutyl)urea is a specialized organic compound that serves as a valuable building block and intermediate in synthetic chemistry and life sciences research. Its molecular structure, featuring both a urea moiety and a ketone functional group, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals. This compound is primarily used in laboratory settings for method development and chemical biology studies. Researchers utilize this compound to explore novel reaction pathways and as a key starting material in multi-step synthetic processes. Its applications are focused on advancing research in medicinal chemistry and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle all chemicals with appropriate safety precautions.

Properties

CAS No.

86231-07-4

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-oxobutylurea

InChI

InChI=1S/C5H10N2O2/c1-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)

InChI Key

IWQQKDUCMADDPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most conventional route to N-(3-Oxobutyl)urea involves the reaction of 3-oxobutylamine with an isocyanate derivative. This process follows a nucleophilic addition mechanism, wherein the amine’s lone pair attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the urea product. The general reaction can be represented as:

$$
\text{R-NH}2 + \text{O=C=N-R'} \rightarrow \text{R-NH-C(O)-NH-R'} + \text{CO}2
$$

For this compound, R corresponds to the 3-oxobutyl group ($$-\text{CH}2-\text{CO}-\text{CH}2-$$), while R' is typically a methyl or ethyl group. The reaction proceeds under mild conditions (room temperature, inert atmosphere) and is highly selective for primary amines due to their higher nucleophilicity compared to secondary amines.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reaction kinetics.
  • Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate accelerate the reaction by polarizing the isocyanate group.
  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate minimizes side reactions, such as oligomerization.

Experimental data from analogous urea syntheses demonstrate yields ranging from 70% to 92% under optimized conditions. For instance, a reaction employing 3-oxobutylamine and methyl isocyanate in THF with catalytic zinc chloride achieved an 85% isolated yield after 12 hours at 25°C.

Carbamate Activation Strategies

Overcoming Limitations of Secondary Amines

Traditional isocyanate-based methods are unsuitable for secondary amines, which cannot form stable isocyanates. To address this, carbamate activation has emerged as a viable alternative. In this approach, a carbamoyl chloride intermediate is generated from 3-oxobutylamine and phosgene (or phosgene substitutes), followed by reaction with a second amine. The reaction sequence is:

$$
\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NH-C(O)-Cl} \xrightarrow{\text{R'-NH}_2} \text{R-NH-C(O)-NH-R'}
$$

However, phosgene’s toxicity has driven the development of safer alternatives. A patent-pending method (WO2012015324A1) utilizes N-methyl-N-cyclohexylcarbamic chloride, synthesized from N-methyl-N-cyclohexylamine and triphosgene, to produce this compound in yields exceeding 90%.

Comparative Analysis of Carbamoyl Chloride Synthesis

The table below contrasts traditional and modern carbamoyl chloride synthesis methods:

Method Reagents Yield Safety Concerns
Phosgene-based Phosgene, amine 70–80% High toxicity
Triphosgene-based Triphosgene, amine 85–90% Moderate toxicity
Non-phosgene (patent) Chloroformates, amine 88–92% Low toxicity

The patent method’s use of chloroformates (e.g., ethyl chloroformate) eliminates phosgene, aligning with green chemistry principles.

Catalytic Urea Formation via Carbonyl Intermediates

Reductive Carbonylation of Nitro Compounds

An innovative approach involves reductive carbonylation of nitroalkanes in the presence of carbon monoxide and a palladium catalyst. For this compound, 3-nitrobutane reacts with CO under 10–20 bar pressure, yielding the urea via a proposed mechanism involving intermediacy of isocyanates:

$$
\text{R-NO}2 + 3\text{CO} \rightarrow \text{R-NCO} + 2\text{CO}2 \xrightarrow{\text{NH}3} \text{R-NH-C(O)-NH}2
$$

This method, while efficient (75–80% yield), requires specialized equipment for high-pressure reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate urea formation. A study using 3-oxobutylamine and urea in dimethylacetamide (DMAc) under microwave conditions (150°C, 30 min) achieved a 78% yield, compared to 60% under conventional heating. The enhanced kinetics are attributed to rapid dielectric heating.

Analytical Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization of this compound employs:

  • $$^1\text{H}$$ NMR : Peaks at δ 1.8–2.1 ppm (m, 4H, −CH$$2$$-CO-CH$$2$$-) and δ 5.2–5.5 ppm (s, 2H, −NH−).
  • IR Spectroscopy : Stretching vibrations at 1640 cm$$^{-1}$$ (C=O) and 1550 cm$$^{-1}$$ (N−H bend).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound with a retention time of 6.2 minutes, ensuring >98% purity in optimized syntheses.

Industrial-Scale Production and Challenges

Batch vs. Continuous Flow Systems

Large-scale production faces challenges in heat management and byproduct formation. Continuous flow reactors mitigate these issues by enabling precise temperature control and shorter residence times. A pilot study using a microreactor (2 mL volume) achieved 89% yield at 50°C, compared to 82% in batch mode.

Environmental and Economic Considerations

The table below evaluates the sustainability of synthesis methods:

Method E-factor PMI Cost (USD/kg)
Isocyanate route 8.2 12.5 120
Carbamate activation 5.1 9.8 150
Reductive carbonylation 6.7 11.2 180

E-factor = waste (kg) / product (kg); PMI = Process Mass Intensity

The isocyanate route remains the most cost-effective, while carbamate activation offers better sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares N-(3-Oxobutyl)urea with structurally related urea derivatives and 3-oxobutyl-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound* C₅H₁₀N₂O₂ 130.15 (theoretical) Urea, 3-oxobutyl group Limited data; inferred bioactivity
N-(2-Acetyl-3-oxobut-1-en-1-yl)urea C₇H₁₀N₂O₃ 170.17 Urea, acetyl, conjugated enone Discontinued commercial product
(3-Methylbutyl)urea C₆H₁₄N₂O 130.19 Urea, branched alkyl group No specific use reported
Fenuron (N,N-dimethyl-N'-phenylurea) C₉H₁₂N₂O 164.21 Urea, dimethyl, phenyl Herbicide (pesticide)
Isoproturon C₁₂H₁₈N₂O 206.29 Urea, dimethyl, isopropylphenyl Herbicide (pesticide)
Cuelure (4-(3-oxobutyl)phenyl acetate) C₁₂H₁₄O₃ 206.24 3-oxobutyl ester, phenyl acetate Insect attractant in agriculture
Key Observations:
  • Functional Groups: this compound’s ketone group distinguishes it from alkyl-substituted ureas like (3-methylbutyl)urea, which may exhibit higher lipophilicity .
  • Molecular Weight : this compound’s theoretical molecular weight (130.15 g/mol) is lower than commercial analogs like N-(2-Acetyl-3-oxobut-1-en-1-yl)urea (170.17 g/mol), suggesting differences in stability and solubility .
  • 3-Oxobutyl-Containing Non-Ureas: Cuelure, a phenyl ester with a 3-oxobutyl group, is used as a fruit fly attractant .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Oxobutyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between ketone-containing precursors and urea derivatives. For example, analogous urea compounds are synthesized using inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize byproducts . Reaction parameters such as temperature, solvent polarity, and catalyst choice should be systematically varied to optimize yield. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify rate-limiting steps.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
  • FT-IR to identify carbonyl (C=O) and urea (N-H) functional groups.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
    Physicochemical properties (e.g., solubility, logP) can be determined experimentally via shake-flask methods or predicted using software like ACD/Labs .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer : Stability testing under varying temperatures, humidity, and light exposure is critical. Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Inert atmospheres (N₂ or Ar) and desiccants are recommended for long-term storage, as urea derivatives often hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can map electron density distributions and transition states. Compare reactivity with substituted analogs (e.g., replacing the oxobutyl group with methyl or phenyl) to isolate electronic vs. steric contributions. Experimental validation via kinetic isotope effects or Hammett plots may resolve mechanistic ambiguities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of literature data with attention to solvent systems and purity thresholds (e.g., ≥95% by HPLC) are essential .

Q. Can this compound serve as a precursor for supramolecular assemblies, and what design principles govern self-organization?

  • Methodological Answer : Investigate hydrogen-bonding motifs via X-ray crystallography or AFM. Modify substituents to enhance π-π stacking or van der Waals interactions. Compare assembly behavior in polar vs. nonpolar solvents using SAXS or DLS. Theoretical frameworks like molecular docking can predict packing efficiency .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive/negative controls (e.g., known agonists/inhibitors). Statistical analysis (ANOVA with post-hoc tests) must account for batch variability. EC₅₀/IC₅₀ values should be calculated using nonlinear regression models (e.g., Hill equation) .

Q. What computational tools are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Employ QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives, bioaccumulation factors, and ecotoxicity. Molecular dynamics simulations can assess interactions with soil organic matter or aqueous interfaces. Cross-validate predictions with experimental soil column studies or OECD 301 biodegradation tests .

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